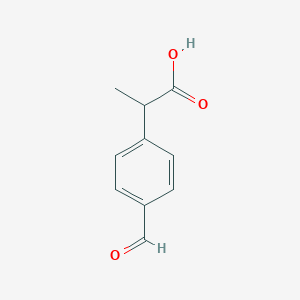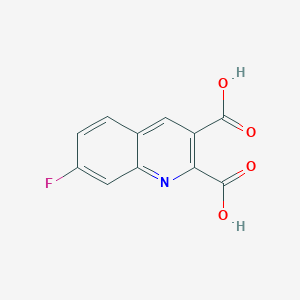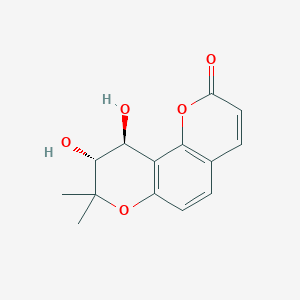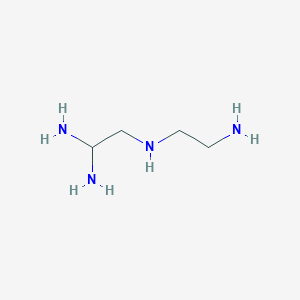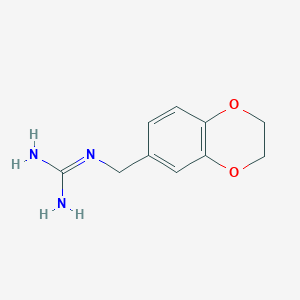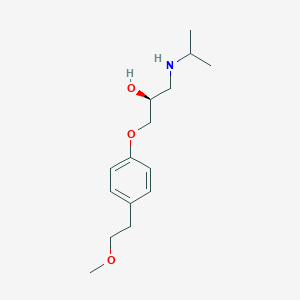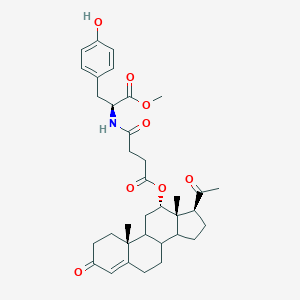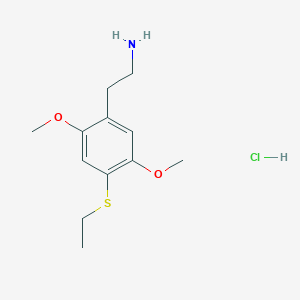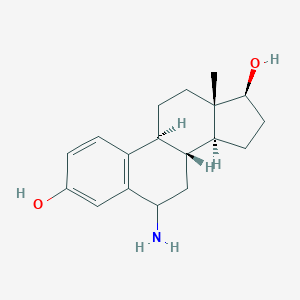
6-Aminoestradiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminoestradiol is a synthetic compound that belongs to the group of estrogens. It has been studied for its potential use in treating breast cancer, osteoporosis, and other conditions related to estrogen deficiency.
Mécanisme D'action
6-Aminoestradiol binds to estrogen receptors and activates them. It has a higher affinity for estrogen receptor beta than estrogen receptor alpha. It also has a selective estrogen receptor modulator (SERM) activity, which means it can act as an agonist or antagonist depending on the tissue type.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-Aminoestradiol are similar to those of other estrogens. It can stimulate the growth of breast tissue, increase bone density, and affect the reproductive system. However, its effects are tissue-specific and depend on the concentration and duration of exposure.
Avantages Et Limitations Des Expériences En Laboratoire
6-Aminoestradiol has several advantages for lab experiments. It is a synthetic compound, which means it has a consistent chemical structure and purity. It also has a high affinity for estrogen receptor beta, which makes it useful for studying the role of this receptor in different tissues. However, 6-Aminoestradiol has some limitations. It can be toxic at high concentrations, and its effects can be influenced by other factors such as the presence of other hormones.
Orientations Futures
There are several future directions for the study of 6-Aminoestradiol. One direction is to investigate its potential use in combination with other drugs for breast cancer treatment. Another direction is to study its effects on other tissues such as the brain and immune system. Additionally, the development of more selective estrogen receptor modulators could lead to the discovery of new therapeutic uses for 6-Aminoestradiol.
Conclusion:
In conclusion, 6-Aminoestradiol is a synthetic compound that has been studied for its potential use in treating breast cancer, osteoporosis, and other conditions related to estrogen deficiency. Its mechanism of action involves binding to estrogen receptors and activating them. Its biochemical and physiological effects are tissue-specific and depend on the concentration and duration of exposure. 6-Aminoestradiol has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 6-Aminoestradiol, which could lead to the discovery of new therapeutic uses for this compound.
Méthodes De Synthèse
The synthesis of 6-Aminoestradiol involves the reaction of estradiol with ammonia in the presence of a catalyst. The resulting product is purified using chromatography techniques. The purity of the final product is critical for its use in scientific research.
Applications De Recherche Scientifique
6-Aminoestradiol has been studied for its potential use in treating breast cancer. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. It has also been studied for its potential use in treating osteoporosis. It has been shown to increase bone density in animal models. Additionally, 6-Aminoestradiol has been studied for its potential use in treating other conditions related to estrogen deficiency.
Propriétés
Numéro CAS |
104975-49-7 |
|---|---|
Nom du produit |
6-Aminoestradiol |
Formule moléculaire |
C18H25NO2 |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17S)-6-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H25NO2/c1-18-7-6-12-11-3-2-10(20)8-14(11)16(19)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,20-21H,4-7,9,19H2,1H3/t12-,13-,15+,16?,17+,18+/m1/s1 |
Clé InChI |
NJQNPYWBIWHYJP-YDYZGFHSSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(C4=C3C=CC(=C4)O)N |
SMILES |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)N |
SMILES canonique |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)N |
Synonymes |
6-aminoestradiol 6-aminoestradiol hydrochloride, (6alpha,17beta)-isomer 6-aminoestradiol, (6alpha,17beta)-isomer 6-aminoestradiol, (6beta,17beta)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



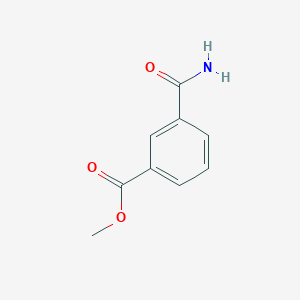
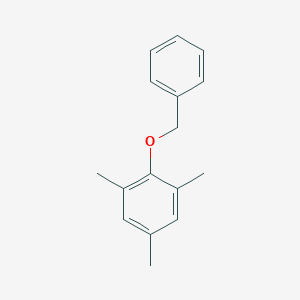
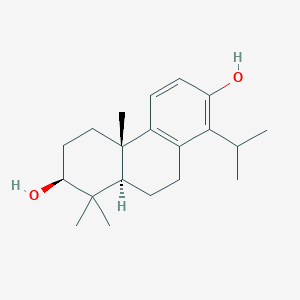
![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)
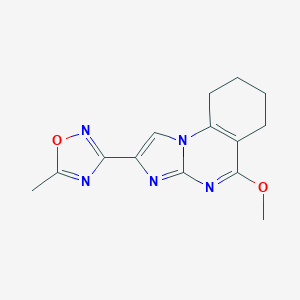
![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)
